3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one
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Overview
Description
3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one is a heterocyclic compound that contains both isoxazole and oxadiazolidinone rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one typically involves the formation of the isoxazole ring followed by the construction of the oxadiazolidinone ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the use of metal-free synthetic routes, which are more environmentally friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms in the rings.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar compounds include other isoxazole and oxadiazolidinone derivatives. These compounds share some biological activities but differ in their specific interactions and efficacy. For instance, 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4H)-one derivatives have shown excellent antibacterial activity . The uniqueness of 3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one lies in its combined structural features, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(1,2-benzoxazol-3-yl)-2-methyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C10H9N3O3/c1-13-9(11-10(14)16-13)8-6-4-2-3-5-7(6)15-12-8/h2-5,9H,1H3,(H,11,14) |
InChI Key |
IFOLLAVTUNTSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC(=O)O1)C2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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